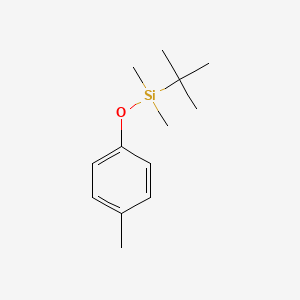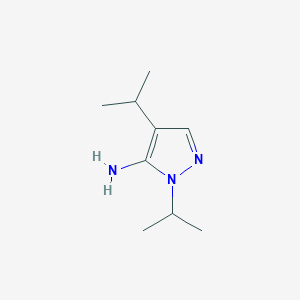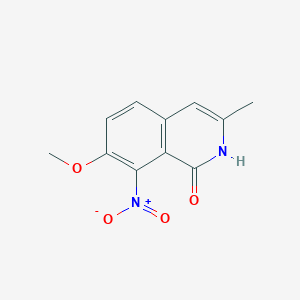
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is a synthetic organic compound belonging to the isoquinolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the isoquinoline ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Methoxylation: Introduction of a methoxy group to the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 7-carboxy-3-methyl-8-nitro-1(2h)-isoquinolinone.
Reduction: Formation of 7-methoxy-3-methyl-8-amino-1(2h)-isoquinolinone.
Substitution: Formation of various substituted isoquinolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-methyl-1(2h)-isoquinolinone: Lacks the nitro group.
8-Nitro-1(2h)-isoquinolinone: Lacks the methoxy and methyl groups.
3-Methyl-8-nitro-1(2h)-isoquinolinone: Lacks the methoxy group.
Uniqueness
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
7-methoxy-3-methyl-8-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-7-3-4-8(17-2)10(13(15)16)9(7)11(14)12-6/h3-5H,1-2H3,(H,12,14) |
InChI Key |
LLFJSUWDVNILIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)OC)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)
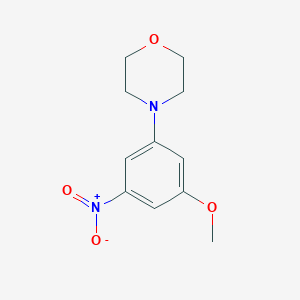


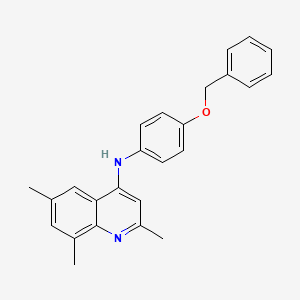

![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

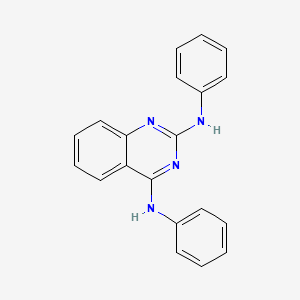
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)

